molecular formula C8H13NS B8724493 2-methyl-1-(thiophen-2-yl)propan-2-amine

2-methyl-1-(thiophen-2-yl)propan-2-amine

Cat. No.: B8724493
M. Wt: 155.26 g/mol
InChI Key: IVIXZMKIMIUVDY-UHFFFAOYSA-N
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Description

Alpha,alpha-Dimethyl-beta-(thienyl)ethaneamine is an organic compound that belongs to the class of amines. This compound features a thienyl group, which is a sulfur-containing five-membered aromatic ring, attached to an ethaneamine backbone with two methyl groups at the alpha position. The presence of the thienyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(thiophen-2-yl)propan-2-amine typically involves the reaction of thienylacetic acid with isobutylamine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are carefully controlled, and purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha-Dimethyl-beta-(thienyl)ethaneamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thienyl group to a thiol or thioether.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives. These products have diverse applications in different fields .

Scientific Research Applications

Alpha,alpha-Dimethyl-beta-(thienyl)ethaneamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-1-(thiophen-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Alpha,alpha-Dimethyl-beta-(phenyl)ethaneamine
  • Alpha,alpha-Dimethyl-beta-(furyl)ethaneamine
  • Alpha,alpha-Dimethyl-beta-(pyridyl)ethaneamine

Uniqueness

Alpha,alpha-Dimethyl-beta-(thienyl)ethaneamine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications where the thienyl group plays a crucial role .

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2-methyl-1-thiophen-2-ylpropan-2-amine

InChI

InChI=1S/C8H13NS/c1-8(2,9)6-7-4-3-5-10-7/h3-5H,6,9H2,1-2H3

InChI Key

IVIXZMKIMIUVDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CS1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2,2-dimethyl-3-(2-thienyl)propanoic acid (11.2 g, 0.06 mole), diphenylphosphorylazide (16.7 g, 0.06 mole) (Aldrich Chemical Company), and triethylamine (6.14 g, 0.06 mole) in t-butanol (100 mL) was heated at reflux for 5 hrs. The solution was poured into water (300 mL) and the crude material extracted with ether. The combined extracts were washed with brine, dried (MgSO4) and evaporated to 11.9 g of an oil. This oil was added to a mixture of ethylene glycol (50 mL), H2O (20 drops) and KOH (10 g). The mixture was heated at reflux for 5 hr, cooled to 25°, diluted with H2O (300 mL) and acidified to pH 1 with conc HCl. Acid insoluble material was removed by washing with ether. The aqueous solution was then made basic with 50% NaOH solution and the product was extracted with ether. The ether extracts were combined, washed with brine, dried (MgSO4) and concentrated in vacuo to 6.9 g (74%) of product. The NMR spectrum is consistent with the structure of this intermediate compound.
Quantity
11.2 g
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reactant
Reaction Step One
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16.7 g
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reactant
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6.14 g
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reactant
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100 mL
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solvent
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300 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2,2-dimethyl-3-(2-thienyl)propanoic acid (Va; 11.2 g., 0.06 mole), diphenylphosphorylazide (16.7 g., 0.06 mole) (Aldrich Chemical Company), and triethylamine (6.14 g., 0.06 mole) in tert.-butanol (100 ml.) was heated at reflux for 5 hr. The solution was poured into water (300 ml.) and the crude material extracted with Et2O. The combined extracts were washed with brine, dried over MgSO4 and finally evaporated to get 11.9 g. of crude intermediate. This oil was added to a mixture of ethylene glycol (50 ml.), H2O (20 drops) and KOH (10 g.). The mixture was heated at reflux for 5 hr., cooled to 25°, diluted with H2O (300 ml.) and acidified to pH 1 with conc. HCl. A wash with Et2O removed the acid insoluble material which was discarded. The aqueous solution was made basic with 50% NaOH and the product was extracted with Et2O. The ether extracts were washed with brine, dried over a MgSO4 and evaporated to give 6.9 g. (74%) of product. the NMR spectrum is consistent with the assigned structure.
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300 mL
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